(2-Cyclopropylethyl)thiourea
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Overview
Description
(2-Cyclopropylethyl)thiourea is an organosulfur compound with the molecular formula C₆H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms are substituted with a cyclopropylethyl group.
Mechanism of Action
Target of Action
Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that (2-Cyclopropylethyl)thiourea may interact with a variety of biological targets.
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This could potentially be a mode of action for this compound, given its structural similarity to thiourea.
Biochemical Pathways
Given the broad range of biological applications of thiourea derivatives , it can be inferred that this compound may impact multiple biochemical pathways.
Pharmacokinetics
It is known that thiourea is practically completely absorbed after oral administration to humans and animals, and is excreted largely unchanged via the kidneys . This suggests that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of thyroxine production by thiourea leads to an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid . This could potentially be a result of this compound’s action.
Action Environment
It is known that the thione form of thiourea is more prevalent in aqueous solutions , suggesting that the action of this compound may also be influenced by the aqueous environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Cyclopropylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylethylamine with thiocarbamoyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound as a product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted thioureas .
Scientific Research Applications
(2-Cyclopropylethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activity, including antibacterial and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Thiourea: The parent compound, with a simpler structure.
Cyclohexylthiourea: A derivative with a cyclohexyl group instead of a cyclopropylethyl group.
Phenylthiourea: A derivative with a phenyl group.
Uniqueness: (2-Cyclopropylethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylethyl group provides steric hindrance and electronic effects that differentiate it from other thiourea derivatives .
Properties
IUPAC Name |
2-cyclopropylethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJELFRPYJFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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